H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)

Mu-Opioid Receptor Biased Agonism CYT-1010

H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1) is a synthetic, cyclic tetrapeptide featuring a racemic mixture at the Lys, Trp, and Phe residues, forming a 4→2 lactam bridge between the D/L-Lys side chain and the C-terminal D/L-Phe. This compound shares its macrocyclic core with the enantiopure mu-opioid receptor (MOR) agonist CYT-1010 (H-Tyr-D-Lys(1)-Trp-Phe-(1)), an analog of endomorphin-1 under clinical investigation for pain.

Molecular Formula C35H40N6O5
Molecular Weight 624.7 g/mol
Cat. No. B14767467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)
Molecular FormulaC35H40N6O5
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESC1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5
InChIInChI=1S/C35H40N6O5/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45)/t27-,29?,30?,31?/m0/s1
InChIKeyCFVGCGXJRNVTFP-UZQQAHMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1): Stereochemical Scaffold of a Cyclic Endomorphin-1 Analog for Mu-Opioid Research


H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1) is a synthetic, cyclic tetrapeptide featuring a racemic mixture at the Lys, Trp, and Phe residues, forming a 4→2 lactam bridge between the D/L-Lys side chain and the C-terminal D/L-Phe [1]. This compound shares its macrocyclic core with the enantiopure mu-opioid receptor (MOR) agonist CYT-1010 (H-Tyr-D-Lys(1)-Trp-Phe-(1)), an analog of endomorphin-1 under clinical investigation for pain [2]. The DL-configuration provides a distinct stereochemical profile, making it a critical tool for studying the role of chirality in receptor binding, biased agonism, and in vivo efficacy at the mu-opioid receptor.

Why Generic Endomorphin Analogs Cannot Substitute for H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1) in Critical Assays


The racemic nature of H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1) is its key differentiator. Simply substituting it with the enantiopure CYT-1010 or a linear peptide like endomorphin-1 overlooks the profound impact of stereochemistry on protease resistance, receptor binding kinetics, and conformational dynamics [1]. The DL-mixture contains multiple diastereomers, each with potentially distinct activity profiles, making it essential for investigating the structural determinants of biased agonism at the mu-opioid receptor, a mechanism linked to reduced on-target toxicity. Using a single enantiomer provides an incomplete picture of the structure-activity relationship (SAR) space, and a linear parent peptide cannot probe the conformational constraints imposed by the lactam bridge [2].

Quantitative Evidence for the Selection of H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1) Over Single Enantiomer Analogs


Superior Mu-Opioid Receptor (MOR) Biased Agonism: A Quantitative cAMP Inhibition and β-Arrestin Recruitment Profile

Based on data from its enantiopure analog CYT-1010, the DL-mixture is predicted to exhibit a distinct, measurable bias at the mu-opioid receptor. CYT-1010 demonstrates a remarkable functional selectivity, with an EC50 of 0.0053 nM for inhibiting cAMP production, which is associated with the therapeutic analgesic pathway, compared to an EC50 of 13.1 nM for β-arrestin recruitment, a pathway linked to adverse effects like respiratory depression [1]. According to the patent, this represents a significant separation of the desired effect from the dose-limiting side effect compared to morphine and met-enkephalin. The procured DL-mixture is the essential substrate for deconvoluting this biased signaling to identify the active stereoisomer and binding modes responsible for this potent G-protein pathway preference [2].

Mu-Opioid Receptor Biased Agonism CYT-1010 Analgesic

Analgesic Potency Exceeding Morphine in Preclinical Thermal Hyperalgesia Models

The cyclic structure of the H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1) scaffold results in a stabilized analog with potency exceeding morphine. The enantiopure analog CYT-1010 exhibits potent antinociceptive activity in preclinical models of acute neurogenic inflammation and heat injury-induced thermal hyperalgesia [1]. A phase 1 clinical study on CYT-1010 demonstrated significant analgesia compared to baseline, confirming this scaffold's potential [2]. The DL-mixture serves as the foundational discovery tool used to dissect which specific diastereomer(s) in the racemate are responsible for these potent in vivo effects, providing a structurally diverse library for dose-response and SAR studies not accessible with a single enantiomer [3].

Analgesic Potency Endomorphin Thermal Hyperalgesia In Vivo

Stereochemical Stability and Conformational Constraint for Pharmacophore Mapping

The (4->2) lactam bridge defines the rigid, macrocyclic structure of this peptide, a feature essential for its biological activity [1]. The single enantiomer CYT-1010 presents a fixed conformation, whereas the DL-mixture offers a library of diastereomers. This is advantageous for mapping the 3D pharmacophore of the mu-opioid receptor, as the mixture's components will have varying degrees of fit and activity. The racemate is the raw material for chromatographic separation and direct comparative functional analysis of all possible stereoisomers, a strategy that revealed the crucial role of the D-Lys residue in CYT-1010's novel mechanism targeting both traditional and 6TM mu-opioid receptor variants [2]. Procuring the DL-mixture is the only way to comprehensively explore this stereochemical SAR space in a single experiment.

Stereochemical Stability Conformational Constraint Pharmacophore Mapping Lactam Bridge

Reduced Abuse Liability and Respiratory Depression Profile Distinct from Morphine

A critical differential advantage of the endomorphin cyclic scaffold, and by extension its racemic mixture, is its preclinical safety profile. Data for the enantiopure analog CYT-1010 show reduced abuse potential and no respiratory depression at analgesic dose levels tested in an initial phase 1 study [1]. This starkly contrasts with morphine and traditional opioids, whose therapeutic utility is severely limited by these adverse effects. The DL-mixture is the key investigational tool for confirmatory studies that can separate the influence of individual diastereomers on this favorable therapeutic index. The procured racemate allows researchers to verify if this safety advantage is preserved in the mixture or if specific stereoisomers are necessary, which is a crucial step in lead optimization [2].

Abuse Liability Respiratory Depression Opioid Safety CYT-1010

High-Impact Applications for H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1) in Drug Discovery and Pain Research


Investigating Mu-Opioid Receptor Biased Agonism to Identify Analgesic Stereoisomers

This compound is the ideal probe for medicinal chemistry and pharmacology labs aiming to dissect the structural basis of G-protein-biased agonism at the mu-opioid receptor. Researchers can use the DL-mixture to perform chiral separations, followed by side-by-side functional assays (cAMP inhibition vs. β-arrestin recruitment) on each isolated diastereomer. This directly reveals the optimal chirality for achieving the extreme ~2,500-fold bias observed with the CYT-1010 enantiopure form, as documented in patent WO2013173730A2 [1]. This approach accelerates the rational design of next-generation analgesics with minimized on-target side effects.

Stereochemical Stability and Pharmacophore Modeling for Structure-Based Drug Design (SBDD)

Computational and structural biology groups can use the racemic mixture to experimentally map the conformational landscape of this constrained cyclic scaffold. The rigid lactam bridge provides a stable framework, and the presence of multiple diastereomers in a single sample allows for efficient co-crystallization or NMR-based screening to determine which 3D configuration best occupies the orthosteric and allosteric sites of the mu-opioid receptor, including the clinically relevant 6TM variants [2]. The linear endomorphin-1 comparator cannot provide equivalent insights due to its high flexibility.

Lead Optimization for Safer Analgesics with Reduced Respiratory Depression Liability

For in vivo pharmacology and toxicology teams, this compound serves as a critical starting point for lead optimization studies. The favorable safety profile of the CYT-1010 scaffold is characterized by a lack of respiratory depression at analgesic doses [3]. By using the DL-mixture, researchers can systematically evaluate the pharmacokinetic and safety profiles of the component stereoisomers against classical opioids like morphine. This enables a direct stereochemical risk-benefit analysis, confirming if the racemate or a specific enantiomer offers the most promising therapeutic window.

Developing Novel Biased Ligands for Neurogenic Inflammation and Chronic Pain Models

Specialists in chronic pain and inflammation research can use H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1) to explore non-analgesic therapeutic applications. The cyclic endomorphin-1 scaffold demonstrates potent inhibition of sensory neuropeptide release and neurogenic inflammation in preclinical models [4]. By utilizing the racemate, research programs can efficiently screen for and identify which specific diastereomeric ligand(s) maximally suppress neuroinflammation, a mechanism distinct from direct analgesia, thereby expanding the therapeutic utility of mu-opioid receptor modulators into new indication areas.

Quote Request

Request a Quote for H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.